molecular formula C19H24N2O5 B579537 (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol CAS No. 15354-63-9

(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol

Cat. No.: B579537
CAS No.: 15354-63-9
M. Wt: 360.41
InChI Key: XJXSLPXDHURNHO-JFGAHVNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol is a hydrazone derivative with the chemical formula C19H24N2O5 and a molecular weight of 360.4 g/mol . Hydrazones are a class of organic compounds characterized by the presence of the functional group -NHN=CH-. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol typically involves the condensation of L-Altrose with benzylphenyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization.

Industrial Production Methods

Industrial production of hydrazones, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted hydrazone derivatives .

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activity. It can also induce apoptosis and autophagy in cancer cells by targeting specific cellular pathways . The azomethine group (-NHN=CH-) plays a crucial role in its bioactivity by facilitating interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of biological activities and its potential for forming stable metal complexes. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

15354-63-9

Molecular Formula

C19H24N2O5

Molecular Weight

360.41

IUPAC Name

(2S,3S,4R,5S,6Z)-6-[benzyl(phenyl)hydrazinylidene]hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C19H24N2O5/c22-13-17(24)19(26)18(25)16(23)11-20-21(15-9-5-2-6-10-15)12-14-7-3-1-4-8-14/h1-11,16-19,22-26H,12-13H2/b20-11-/t16-,17-,18+,19-/m0/s1

InChI Key

XJXSLPXDHURNHO-JFGAHVNOSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC(C(C(C(CO)O)O)O)O

Synonyms

L-Altrose benzylphenyl hydrazone

Origin of Product

United States

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